2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid
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Overview
Description
2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring substituted with a chlorine atom and a sulfonyl-methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid typically involves multiple steps, starting with the chlorination of benzothiophene to introduce the chlorine atom at the 5-position
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl-methylamino group can act as a functional moiety that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-1-benzothiophene-3-carboxylic acid
2-(Methylamino)propanoic acid
Sulfonyl chloride derivatives
Uniqueness: 2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and the presence of both sulfonyl and amino groups make it distinct from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-[(5-chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S2/c1-7(12(15)16)14(2)20(17,18)11-6-19-10-4-3-8(13)5-9(10)11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCHOWBKASGOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)S(=O)(=O)C1=CSC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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